3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine
CAS No.: 2097981-29-6
Cat. No.: VC3161260
Molecular Formula: C13H24N4
Molecular Weight: 236.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097981-29-6 |
---|---|
Molecular Formula | C13H24N4 |
Molecular Weight | 236.36 g/mol |
IUPAC Name | 5-tert-butyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C13H24N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h8,10,15H,4-7,9,14H2,1-3H3 |
Standard InChI Key | PVQVIGWJMYEUFY-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NN(C(=C1)N)CC2CCCCN2 |
Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)CC2CCCCN2 |
Introduction
Structural Analysis and Chemical Properties
Molecular Structure
3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine features a five-membered pyrazole heterocyclic core with two adjacent nitrogen atoms in the 1,2-positions. This compound contains several key structural elements that define its chemical identity and potential reactivity. The primary amine (-NH₂) group occupies the 5-position of the pyrazole ring, while the bulky tert-butyl group is attached at the 3-position. Perhaps the most distinctive structural feature is the piperidin-2-ylmethyl substituent at the N-1 position, which introduces both a basic nitrogen atom and conformational flexibility to the molecule.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine:
Property | Value/Description | Basis |
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Molecular Formula | C₁₃H₂₄N₄ | Calculated from structure |
Molecular Weight | Approximately 236.36 g/mol | Calculated from structure |
Physical State | Likely a crystalline solid at room temperature | Based on related aminopyrazoles |
Solubility | Moderate solubility in organic solvents (methanol, ethanol, dichloromethane); limited water solubility, potentially enhanced in acidic conditions | Based on functional groups present |
pKa | Approximately 4-5 for piperidine nitrogen; 9-10 for amino group | Estimated from typical values for similar functional groups |
Melting Point | Expected range: 80-120°C | Estimated from related compounds |
The presence of the tert-butyl group likely contributes hydrophobic character to one region of the molecule, while the primary amine and piperidine nitrogen introduce hydrophilicity and hydrogen bonding capabilities. This amphiphilic character could be advantageous for membrane permeability in biological systems, potentially influencing the compound's pharmacokinetic properties if investigated for medicinal applications. The molecule possesses multiple hydrogen bond donors and acceptors, which could facilitate interactions with protein targets and influence its biological activity profile.
Chemical Reactivity
The multifunctional nature of 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine suggests several potential reactivity patterns that could be exploited in chemical transformations or biological interactions:
The primary amine at the 5-position represents a nucleophilic center that can participate in numerous reactions including acylation, alkylation, and condensation with carbonyls. This functional group could be particularly valuable for further derivatization to create more complex structures. Aminopyrazoles have been extensively investigated, with their chemistry thoroughly documented in literature dating back to the 1960s .
The piperidine nitrogen introduces a basic center to the molecule with a different reactivity profile than the primary amine. This nitrogen can undergo N-alkylation or acylation and would likely be protonated under physiological conditions, potentially enhancing water solubility and facilitating ionic interactions with biological targets. The conformational flexibility of the piperidine ring adds another dimension to the compound's structural properties, potentially allowing it to adopt multiple conformations to optimize binding interactions.
The pyrazole core itself exhibits aromatic character, though its reactivity toward electrophilic aromatic substitution would be modulated by the existing substituents. The tert-butyl group would exert an electron-donating effect through induction, potentially enhancing nucleophilicity at certain positions of the ring.
General Properties of 5-Aminopyrazoles
5-Aminopyrazole as a Privileged Structural Motif
The 5-aminopyrazole system represents an important heterocyclic template that has attracted considerable interest due to its extensive applications in pharmaceutical and agrochemical industries . The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocycles, with their chemistry being comprehensively reviewed in books published as early as 1964 and 1967 .
The privileged nature of the 5-aminopyrazole scaffold stems from its ability to engage in multiple types of intermolecular interactions. The pyrazole ring provides a rigid scaffold with specific geometry and aromatic character, while the amino group and ring nitrogens can participate in hydrogen bonding as both donors and acceptors. These characteristics make 5-aminopyrazoles excellent building blocks for medicinal chemistry, as they can effectively interact with biological targets through multiple binding modes. Additionally, the pyrazole ring exhibits metabolic stability compared to some other heterocycles, potentially contributing to favorable pharmacokinetic profiles for drug candidates based on this scaffold.
The presence of multiple nitrogen atoms also creates opportunities for metal coordination, which may be relevant for certain biological activities or catalytic applications. The 5-aminopyrazole motif thus represents a versatile platform that can be diversely functionalized to modulate physical, chemical, and biological properties.
Structural Relationships with Other Aminopyrazole Derivatives
Several structurally related aminopyrazole compounds have been reported and characterized in the literature, providing context for understanding the potential properties of 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine.
The compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (CAS: 118430-73-2) shares the core 3-(tert-butyl)-1H-pyrazol-5-amine structure but with a simple methyl substituent at N-1 instead of the piperidin-2-ylmethyl group . This compound is commercially available at 97% purity and has been characterized with a molecular weight of 153.23 g/mol and the molecular formula C₈H₁₅N₃ .
The closely related isomer 1-tert-butyl-3-methyl-1H-pyrazol-5-amine differs in the position of the tert-butyl group, which is attached to N-1 rather than C-3 . This structural variation would likely result in different three-dimensional arrangements of the functional groups, potentially affecting binding interactions with biological targets.
Another relevant analog is 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-amine, which features direct attachment of the piperidine ring at its 4-position to the N-1 of the pyrazole, rather than connection via a methylene linker at the 2-position . This structural difference would significantly impact the conformational flexibility and spatial arrangement of the basic piperidine nitrogen relative to the pyrazole core and other functional groups.
Synthetic Approaches
General Synthetic Routes to 5-Aminopyrazoles
The synthesis of 5-aminopyrazoles has been extensively studied, with multiple approaches developed over decades of research. According to the literature, several key synthetic methods have been established for accessing the 5-aminopyrazole core structure . These synthetic routes could potentially be adapted for the preparation of 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine.
One of the most common approaches involves the reaction of β-ketonitriles with hydrazines. In this methodology, a suitably substituted β-ketonitrile containing the tert-butyl group would react with a hydrazine derivative bearing the piperidin-2-ylmethyl substituent (or a protected precursor) to form the desired pyrazole ring with the amino group at the 5-position. This approach offers good regioselectivity and has been widely employed for the synthesis of diverse 5-aminopyrazoles .
Alternative methods include the use of malononitrile or alkylidenemalononitriles as starting materials. These compounds can undergo cyclization with hydrazines to form 5-aminopyrazoles with various substitution patterns. The reaction of malononitrile derivatives with hydrazines typically proceeds through initial condensation followed by cyclization, offering a versatile route to functionalized 5-aminopyrazoles .
The review on approaches toward the synthesis of 5-aminopyrazoles emphasizes that these compounds have prompted enormous research aimed at developing synthetic routes due to their biological and medicinal properties . This highlights the importance of these heterocycles and the continued interest in developing efficient methods for their preparation.
Specific Considerations for Target Compound Synthesis
Alternatively, the synthesis could begin with the preparation of a 3-(tert-butyl)-5-aminopyrazole core, followed by N-alkylation with a suitable piperidin-2-ylmethyl derivative. This approach would require careful control of reaction conditions to ensure selectivity for alkylation at the pyrazole nitrogen rather than the amino group. Protecting group strategies might be necessary to achieve the desired selectivity.
Another potential synthetic route could involve the use of cycloaddition reactions to construct the pyrazole ring with the desired substitution pattern. This approach would require the design of suitable precursors that would cyclize to form the targeted 5-aminopyrazole derivative with the correct regiochemistry.
Biological and Medicinal Properties
Structure-Activity Relationships
The specific structural features of 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine may contribute to distinct biological activity profiles through various molecular interactions. The tert-butyl group at the 3-position introduces significant hydrophobicity and steric bulk, which could influence binding to protein targets by occupying hydrophobic pockets or creating specific three-dimensional arrangements. This bulky substituent may also enhance metabolic stability by blocking potential sites of metabolism on the pyrazole ring.
The piperidin-2-ylmethyl substituent at the N-1 position introduces a basic nitrogen atom that can form ionic interactions with acidic residues in protein targets or engage in hydrogen bonding. The methylene linker connecting the piperidine to the pyrazole provides conformational flexibility, potentially allowing the molecule to adopt optimal orientations for binding to biological targets. The spatial separation between the basic piperidine nitrogen and the pyrazole ring may be crucial for specific interactions with target proteins.
The primary amine at the 5-position represents another key structural feature that can participate in hydrogen bonding interactions as both a donor and acceptor. This functional group could be essential for recognition by specific biological targets or could serve as a site for metabolic modifications or further chemical derivatization to optimize activity.
The combination of the tert-butyl group and piperidin-2-ylmethyl substituent in our target compound creates a unique three-dimensional structure that may interact specifically with certain biological targets. The basic piperidine nitrogen might also contribute to favorable pharmacokinetic properties, potentially enhancing blood-brain barrier permeability for central nervous system applications or improving oral bioavailability through enhanced solubility in gastric fluid.
Future Research Directions
Synthesis and Characterization
Future research on 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine should prioritize the development of efficient and scalable synthetic routes to obtain the compound in high purity. This would involve optimizing the synthetic procedures discussed in Section 3, potentially exploring novel methodologies to address the challenges of regioselectivity and selective functionalization. Once synthesized, comprehensive characterization using advanced analytical techniques (NMR, MS, X-ray crystallography) would be essential to confirm the structure and establish physicochemical properties.
Development of analytical methods for the quantification of this compound in various matrices would facilitate subsequent biological and pharmacokinetic studies. This might include HPLC or LC-MS methods optimized for the detection and quantification of the compound in biological samples or formulation vehicles. Additionally, stability studies under various conditions (pH, temperature, light exposure) would provide valuable information for handling and storage requirements as well as insights into potential in vivo stability.
Biological Evaluation
Systematic biological evaluation of 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine across multiple assay platforms would be necessary to identify potential therapeutic applications. Initial screening might include enzyme inhibition assays targeting kinases and other enzymes previously shown to interact with aminopyrazole derivatives. Receptor binding studies focusing on targets such as NPY5 and CRF-1 receptors could reveal potential applications in metabolic disorders or stress-related conditions.
Antimicrobial screening against a panel of bacterial and fungal pathogens would be warranted based on the reported activities of related aminopyrazoles . Additionally, evaluation in cellular assays relevant to various disease states could provide insights into potential therapeutic applications and guide further structural optimization efforts.
If promising activity is identified in initial screens, more detailed mechanistic studies would be necessary to understand the molecular basis of activity. This might include structural biology approaches such as X-ray crystallography or cryo-EM of the compound bound to target proteins, computational modeling of binding interactions, and detailed structure-activity relationship studies through the synthesis and testing of analogs.
Medicinal Chemistry Optimization
Depending on the biological activities identified, medicinal chemistry optimization campaigns could be initiated to enhance potency, selectivity, and pharmacokinetic properties. This would involve the design and synthesis of structural analogs with modifications to key functional groups:
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Variations of the tert-butyl group to modulate size, hydrophobicity, and metabolic stability
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Modifications of the piperidin-2-ylmethyl substituent to optimize spatial arrangement and basicity
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Functionalization of the 5-amino group to create amides, ureas, or other derivatives
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Introduction of additional substituents at available positions on the pyrazole ring
Structure-activity relationship studies would guide the optimization process, with iterative cycles of synthesis and testing leading toward compounds with improved properties. Parallel optimization of pharmacokinetic parameters would be essential for developing compounds suitable for in vivo studies or potential clinical development.
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